molecular formula C13H16O3 B1396737 Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate CAS No. 1455037-38-3

Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate

Cat. No. B1396737
M. Wt: 220.26 g/mol
InChI Key: AFFVTFZFBYSFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate, also known as BMCC, is a versatile organic compound1. It is widely used in scientific research and industrial applications1. The molecular formula of this compound is C13H16O3 and it has a molecular weight of 220.26 g/mol1.



Synthesis Analysis

The specific synthesis process of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is not readily available from the search results. However, it is available for purchase from various chemical suppliers for use in pharmaceutical testing23.



Molecular Structure Analysis

The molecular structure of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is defined by its molecular formula, C13H16O31. Unfortunately, the specific structural details or a visual representation of the molecule is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate are not detailed in the search results. It is known to be a versatile organic compound used in various scientific research and industrial applications1, but the exact reactions it undergoes in these contexts are not specified.



Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate are not detailed in the search results. The molecular formula is C13H16O3 and the molecular weight is 220.26 g/mol1, but other properties such as melting point, boiling point, solubility, and spectral data are not provided.


Scientific Research Applications

Cytochrome P450 Enzyme Activity

The study of cytochrome P450 enzymes, particularly P4502C and 3A, involves the oxidation of polycyclic hydrocarbons, which is relevant to understanding the metabolism of various compounds, including benzyl derivatives (Yun, Shimada, & Guengerich, 1992).

Synthesis of Cyclobutanone Derivatives

Efficient routes to synthesize 3-substituted cyclobutanone derivatives, which include compounds like benzyl 3-hydroxy-3-methylcyclobutanecarboxylate, are crucial in organic synthesis and pharmaceutical research (Kabalka & Yao, 2003).

Development of Cyclic Dipeptidyl Ureas

In the field of medicinal chemistry, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which involve benzyl derivatives, is significant for developing new classes of compounds with potential therapeutic applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Base-Induced Ring Cleavage Studies

Research on the base-induced ring cleavage of cyclobutabenzene derivatives, including benzyl variants, aids in understanding reaction mechanisms and stability of carbanions, which are important in synthetic chemistry (Gokhale & Schiess, 1998).

Analogs of Threonine Synthesis

Studies on synthesizing cyclobutyl-containing rigid analogs of threonine, where benzyl 3-hydroxy-3-methylcyclobutanecarboxylate can be a precursor, contribute to understanding the structure and properties of amino acids and their analogs (Feskov, Chernykh, Kondratov, Klyachina, Daniliuc, & Haufe, 2017).

Safety And Hazards

The safety and hazards associated with Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate are not specified in the search results. It is recommended to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the use of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate are not specified in the search results. Given its versatility in scientific research and industrial applications1, it is likely to continue to be a subject of study and use in various fields.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(15)7-11(8-13)12(14)16-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFVTFZFBYSFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate

Synthesis routes and methods I

Procedure details

Treat a −78° C. solution of benzyl 3-oxocyclobutanecarboxylate (11.05 g, 54.1 mmol) in THF (155 mL) drop-wise with methyl magnesium bromide (3M in diethyl ether, 27.1 mL, 81 mmol) and stir at −78° C. for 0.5 h. Add satd. NH4Cl, extract with EtOAc (2×), dry the combined organics, evaporate and purify via silica gel chromatography (acetone/hexanes) to afford the title compound (5.589 g, 47%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 7.36-7.29 (m, 5H); 5.08 (m, 3H); 2.75-2.66 (m, 1H); 2.13-2.12 (m, 4H); 1.21 (s, 3H); MS (ESI) m/z: 243.1 (M+Na+).
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Yield
47%

Synthesis routes and methods II

Procedure details

A −78° C. solution of benzyl 3-oxocyclobutanecarboxylate (11.05 g, 54.1 mmol) in THF (155 mL) was treated drop-wise with methyl magnesium bromide (3M in Et2O, 27.1 mL, 81 mmol) and the mixture stirred at −78° C. for 30 min. Saturated NH4Cl was added, the mixture extracted with EtOAc (2×) and the combined organic extracts were dried, evaporated and purified via silica gel chromatography (acetone/Hex) to afford benzyl 3-hydroxy-3-methylcyclobutanecarboxylate (5.589 g, 47%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 7.36-7.29 (m, 5H); 5.08 (m, 3H); 2.75-2.66 (m, 1H); 2.13-2.12 (m, 4H); 1.21 (s, 3H); MS (ESI) m/z: 243.1 (M+Na+).
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.